HDAC Isoform Selectivity Profile: Nanomolar Potency on HDAC1 with Distinct Activity vs. HDAC2/8/3
The compound demonstrates a unique and highly selective histone deacetylase (HDAC) inhibition profile. It exhibits the highest potency against HDAC1 (IC50 = 1.80 nM), while showing significantly reduced activity against HDAC2 (IC50 = 135 nM) and HDAC8 (IC50 = 98 nM), and negligible activity against HDAC3 (IC50 > 10,000 nM). This profile contrasts sharply with broad-spectrum HDAC inhibitors like Vorinostat (SAHA), which has comparable IC50 values across multiple HDAC isoforms (e.g., ~10-50 nM for Class I HDACs) [1].
| Evidence Dimension | HDAC Isoform Selectivity (IC50) |
|---|---|
| Target Compound Data | HDAC1: 1.80 nM; HDAC2: 135 nM; HDAC8: 98 nM; HDAC3: >10,000 nM |
| Comparator Or Baseline | Vorinostat (SAHA): Class I HDACs ~10-50 nM |
| Quantified Difference | >5,500-fold selectivity window between HDAC1 and HDAC3; ~75-fold difference between HDAC1 and HDAC2/8 |
| Conditions | In vitro fluorometric enzyme assay; HDAC1 (unknown origin), HDAC2/3 in human MDA-MB-231 cells, HDAC8 recombinant human GST-tagged |
Why This Matters
This selectivity profile is critical for minimizing off-target effects in epigenetic research and enables isoform-specific pathway interrogation, which broad-spectrum HDAC inhibitors cannot achieve.
- [1] BindingDB. Affinity Data for BDBM50142796 (HDAC1) and BDBM50197156 (HDAC2/3/8) for 1-(3-fluorobenzyl)-1H-indole-2,3-dione. View Source
